Cas no 145932-53-2 (D-Glucose,O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1®4)-O-a-D-glucopyranosyl-(1®4)-O-a-D-glucopyranosyl-(1®4)-O-a-D-glucopyranosyl-(1®4)-)

D-Glucose,O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1®4)-O-a-D-glucopyranosyl-(1®4)-O-a-D-glucopyranosyl-(1®4)-O-a-D-glucopyranosyl-(1®4)- structure
145932-53-2 structure
Product Name:D-Glucose,O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1®4)-O-a-D-glucopyranosyl-(1®4)-O-a-D-glucopyranosyl-(1®4)-O-a-D-glucopyranosyl-(1®4)-
CAS-Nr.:145932-53-2
MF:C34H56O27
MW:896.792254447937
CID:146586
PubChem ID:3083414
Update Time:2025-04-19

D-Glucose,O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1®4)-O-a-D-glucopyranosyl-(1®4)-O-a-D-glucopyranosyl-(1®4)-O-a-D-glucopyranosyl-(1®4)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-(2-oxopropyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,4-dihydroxy-6
    • 4,6-O-3-Ketobutylidene maltopentaose
    • D-Glucose,O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1&reg
    • 3KB-G5
    • 4)-O-a-D-glucopyranosyl-(1&reg
    • D-Glucose, O-4,6-O-(3-oxobutylidene)-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-
    • 145932-53-2
    • (2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-(2-oxopropyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
    • D-Glucose,O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1®4)-O-a-D-glucopyranosyl-(1®4)-O-a-D-glucopyranosyl-(1®4)-O-a-D-glucopyranosyl-(1®4)-
    • Inchi: 1S/C34H56O27/c1-9(40)2-16-52-8-15-30(57-16)21(47)25(51)34(56-15)61-29-14(7-39)55-33(24(50)20(29)46)60-28-13(6-38)54-32(23(49)19(28)45)59-27-12(5-37)53-31(22(48)18(27)44)58-26(11(42)4-36)17(43)10(41)3-35/h3,10-34,36-39,41-51H,2,4-8H2,1H3/t10-,11+,12+,13+,14+,15+,16?,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+/m0/s1
    • InChI-Schlüssel: RIIUMFRKVWMIQP-PLTJGBMKSA-N
    • Lächelt: O([C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O[C@@H]1[C@@H]([C@H]([C@H]2[C@@H](COC(CC(C)=O)O2)O1)O)O)O)O)[C@@H]1[C@@H](CO)O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@@H](CO)O[C@@H]([C@@H]([C@H]1O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O

Berechnete Eigenschaften

  • Genaue Masse: 896.301
  • Monoisotopenmasse: 896.301
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 15
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 27
  • Schwere Atomanzahl: 61
  • Anzahl drehbarer Bindungen: 18
  • Komplexität: 1380
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 24
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -11.3
  • Topologische Polaroberfläche: 430Ų
Empfohlene Lieferanten
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
钜澜化工科技(青岛)有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
钜澜化工科技(青岛)有限公司
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.